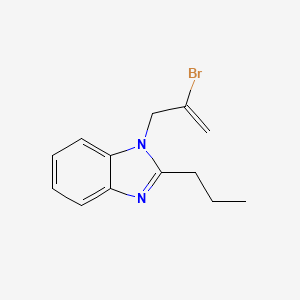![molecular formula C18H20FN3O2S2 B5747351 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-715 and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme plays a crucial role in the inflammatory response, and its inhibition by TAK-715 leads to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide have been studied extensively in scientific research. This compound has been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the inflammatory response. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective inhibitors of p38 MAP kinase, and the study of its potential therapeutic applications in other inflammatory diseases. Additionally, the use of TAK-715 in combination with other anti-inflammatory drugs may lead to more effective treatments for inflammatory diseases.
In conclusion, 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, making it a valuable tool for the study of the inflammatory response.
Métodos De Síntesis
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The resulting intermediate is then reacted with thioamide to produce the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide have been studied extensively in scientific research. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-14-2-6-16(7-3-14)20-18(25)21-10-12-22(13-11-21)26(23,24)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXTXHUJYSKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
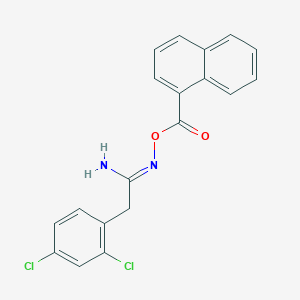
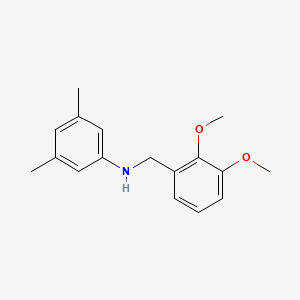
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
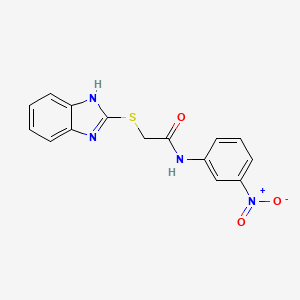
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5747314.png)


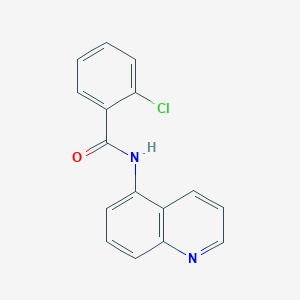
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5747339.png)
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
